molecular formula C23H21N5O5 B2581515 benzyl 2-(8-(furan-2-ylmethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887454-82-2

benzyl 2-(8-(furan-2-ylmethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2581515
CAS RN: 887454-82-2
M. Wt: 447.451
InChI Key: WCCNEPUTLZRVEV-UHFFFAOYSA-N
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Description

This compound is a novel furimazine derivative . Furimazine derivatives are used in nanoluciferase bioluminescence, which is a commercially available luciferase known for its small size and superior bioluminescence performance .


Synthesis Analysis

The synthesis of this compound involves designing and creating furimazine derivatives at the C-6 and C-8 positions of the imidazopyrazinone core . This is done to extend the bioluminescence substrates .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C24H19N3O2 . The IUPAC name is 8-benzyl-2-(furan-2-ylmethyl)-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 381.43 .

Scientific Research Applications

Organic Synthesis and Catalysis

An efficient three-component reaction developed for the synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives demonstrates the compound's utility in organic synthesis. This domino process showcases excellent functional group tolerance and efficiency, indicating the compound's versatility in constructing complex heterocyclic systems (Cui et al., 2018).

Medicinal Chemistry and Drug Design

Research on imidazo[1,2-a]pyridines, including compounds related to the subject molecule, highlights their potential as antiprotozoal agents. These compounds have shown significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their role in developing new therapies for protozoal infections (Ismail et al., 2004).

Pharmacology

Studies have explored the synthesis of imidazolium-bridged cyclodextrin dimers, highlighting the scientific interest in cyclodextrin chemistry for drug delivery and catalysis. These dimers exhibit catalytic properties in hydrolytic cleavage reactions, suggesting applications in developing enzyme mimetics or catalytic agents in pharmaceutical synthesis (Luo et al., 2010).

Future Directions

The future directions for this compound could involve further exploration of its use in nanoluciferase bioluminescence . In particular, there is potential for broadening the application of nanoluciferase bioluminescence techniques, especially for in vivo bioluminescent imaging .

properties

IUPAC Name

benzyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5/c1-15-11-27-19-20(24-22(27)26(15)12-17-9-6-10-32-17)25(2)23(31)28(21(19)30)13-18(29)33-14-16-7-4-3-5-8-16/h3-11H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCNEPUTLZRVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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